Iodorphine MOR Binding Affinity (Ki = 133 nM) Versus Brorphine, Chlorphine, and Fluorphine in Rat Brain Homogenate
In radioligand binding assays using rat brain homogenate, iodorphine exhibited a MOR binding affinity (Ki) of 133 nM, approximately 4.4-fold lower affinity than brorphine (Ki = 30.4 nM) and 69-fold lower affinity than chlorphine (Ki = 1.92 nM) [1]. All halogenated analogues demonstrated nanomolar MOR affinity, with smaller-sized substituents conferring higher affinity [2]. Notably, iodorphine's Ki of 133 nM is substantially weaker than typical literature values for morphine (Ki ≈ 1–10 nM), indicating a distinct receptor binding profile despite its structural classification as an opioid [1].
| Evidence Dimension | MOR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 133 nM |
| Comparator Or Baseline | Brorphine: Ki = 30.4 nM; Chlorphine: Ki = 1.92 nM; Fluorphine: Ki not specified but nM range; Morphine: Ki ≈ 1–10 nM (literature range) |
| Quantified Difference | 4.4-fold lower affinity than brorphine; 69-fold lower affinity than chlorphine |
| Conditions | Competition vs [3H]DAMGO in rat brain tissue homogenate |
Why This Matters
Binding affinity dictates the concentration range required for receptor occupancy in experimental systems; researchers must adjust iodorphine concentrations upward relative to brorphine or chlorphine to achieve equivalent target engagement.
- [1] Smolecule Technical Support Team. (2026). Comprehensive Application Notes and Protocols: Iodorphine β-Arrestin 2 Recruitment Profiling for Opioid Receptor Signaling Bias Assessment. Smolecule, Cat. No.: S11223255. View Source
- [2] Vandeputte, M. M., Bilel, S., Tirri, M., Corli, G., Bassi, M., Layle, N. K., ... & Marti, M. (2024). Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization. Neuropharmacology, 260, 110113. View Source
